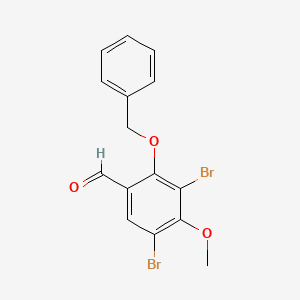
CID 57369844
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5’-triphosphate, periodate oxidized sodium salt is a derivative of adenosine triphosphate (ATP) where the ribose moiety has been oxidized to form a dialdehyde. This compound is commonly used in biochemical research due to its ability to act as an irreversible antagonist of purinergic receptors, particularly the P2X7 receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of adenosine 5’-triphosphate, periodate oxidized sodium salt typically involves the oxidation of adenosine 5’-triphosphate using periodate. The reaction conditions generally include:
Oxidizing Agent: Sodium periodate (NaIO4)
Solvent: Aqueous solution
Temperature: Room temperature
Reaction Time: Several hours
The reaction proceeds by cleaving the vicinal diol groups on the ribose moiety of adenosine 5’-triphosphate, resulting in the formation of a dialdehyde .
Industrial Production Methods
While specific industrial production methods for adenosine 5’-triphosphate, periodate oxidized sodium salt are not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine 5’-triphosphate, periodate oxidized sodium salt primarily undergoes:
Oxidation: The initial preparation involves oxidation of adenosine 5’-triphosphate.
Substitution: The dialdehyde groups can react with various nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Substitution: Nucleophiles such as amines can react with the dialdehyde groups under mild conditions.
Major Products
Oxidation: Adenosine 5’-triphosphate, periodate oxidized sodium salt.
Substitution: Schiff bases or imines formed by reaction with nucleophiles.
Wissenschaftliche Forschungsanwendungen
Adenosine 5’-triphosphate, periodate oxidized sodium salt has several applications in scientific research:
Biochemistry: Used to study the function of purinergic receptors, particularly P2X7.
Cell Biology: Acts as an antagonist to investigate the role of ATP in cellular signaling.
Immunology: Used to modulate immune responses by inhibiting P2X7 receptor activity.
Pharmacology: Helps in the development of drugs targeting purinergic receptors
Wirkmechanismus
Adenosine 5’-triphosphate, periodate oxidized sodium salt exerts its effects by binding to and irreversibly inhibiting the P2X7 receptor. This receptor is involved in various cellular processes, including inflammation and cell death. By inhibiting this receptor, the compound can modulate immune responses and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-triphosphate, periodate oxidized, borohydride reduced sodium salt: This compound is similar but has undergone further reduction with borohydride.
Adenosine, periodate oxidized: Another derivative of adenosine with similar oxidized ribose moiety
Uniqueness
Adenosine 5’-triphosphate, periodate oxidized sodium salt is unique due to its specific ability to irreversibly inhibit the P2X7 receptor, making it a valuable tool in research focused on purinergic signaling and immune modulation .
Eigenschaften
Molekularformel |
C10H14N5NaO13P3 |
|---|---|
Molekulargewicht |
528.16 g/mol |
InChI |
InChI=1S/C10H14N5O13P3.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20); |
InChI-Schlüssel |
KOCWSVPHHGJWHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


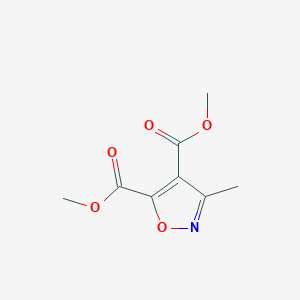
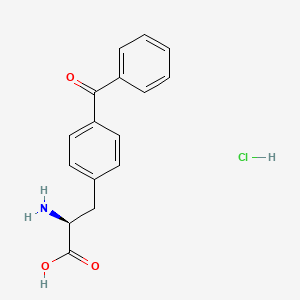


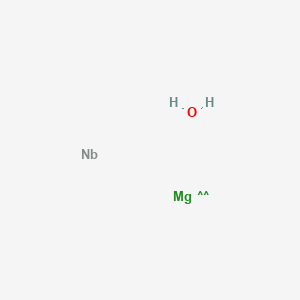

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)
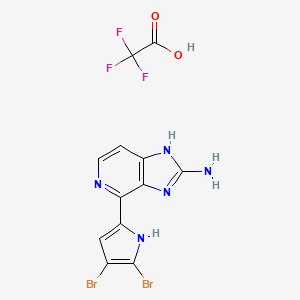


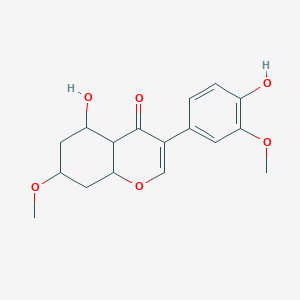
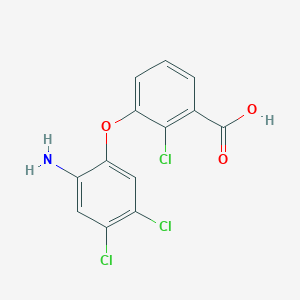
![9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL-](/img/structure/B12339574.png)
